molecular formula C19H22N6S2 B246894 N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide

N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide

Cat. No. B246894
M. Wt: 398.6 g/mol
InChI Key: NUZLVOUXZPJCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide, also known as DT-TAZ, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has also been studied for its anti-inflammatory properties, where it has been found to reduce the production of pro-inflammatory cytokines. Furthermore, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide exerts its therapeutic effects by targeting various molecular pathways. In cancer research, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway. In addition, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide inhibits angiogenesis by downregulating the VEGF/VEGFR pathway. In inflammation research, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. Moreover, in neurological disorders, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has been found to exert neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has been found to exhibit low toxicity and high selectivity towards cancer cells. Moreover, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 6 hours. In addition, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has been found to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and favorable pharmacokinetic profile. However, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide also has some limitations, such as its relatively complex synthesis method and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide research. Firstly, further studies are needed to determine the optimal dosage and treatment duration for N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide in different diseases. Secondly, more studies are needed to investigate the long-term safety and efficacy of N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide. Thirdly, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide could be further modified to improve its pharmacokinetic properties and increase its selectivity towards specific molecular targets. Finally, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide could be tested in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
Conclusion
In conclusion, N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide is a novel compound with potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide exerts its therapeutic effects by targeting various molecular pathways and has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and favorable pharmacokinetic profile. However, further studies are needed to determine its long-term safety and efficacy and to optimize its pharmacokinetic properties.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylbenzoyl chloride with 2-thienylamine to form 2,3-dimethyl-N-(2-thienyl)benzamide. This intermediate is then reacted with piperidine-1-carbothioamide and sodium hydride to form N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide.

properties

Molecular Formula

C19H22N6S2

Molecular Weight

398.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioamide

InChI

InChI=1S/C19H22N6S2/c1-13-5-3-6-16(14(13)2)20-19(26)24-10-8-15(9-11-24)25-22-18(21-23-25)17-7-4-12-27-17/h3-7,12,15H,8-11H2,1-2H3,(H,20,26)

InChI Key

NUZLVOUXZPJCOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4)C

Origin of Product

United States

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